Amifostine hydrate is known chemically as ethanethiol, 2-[(3-aminopropyl)amino]-, dihydrogen phosphate (ester). It is a prodrug that undergoes rapid dephosphorylation by alkaline phosphatase to yield its active metabolite, WR-1065. This compound is classified under the category of cytoprotective agents due to its ability to protect normal tissues from the toxic effects of chemotherapy and radiation therapy while leaving tumor cells relatively unaffected .
The synthesis of amifostine can be achieved through various methods. A notable approach involves the reaction of phthalimide with 1,3-dibromopropane in a dipolar solvent, followed by a series of condensation reactions with sodium thiophosphate under specific conditions. The synthesis process typically includes the following steps:
The yield from these processes can reach up to 94% under optimized conditions.
Amifostine hydrate has a complex molecular structure characterized by its thiophosphate group. Its molecular formula is C_5H_{15}N_2O_3PS, and it has a molecular weight of approximately 189.22 g/mol. The structure features:
The three-dimensional arrangement allows for specific interactions with biological targets, enhancing its protective effects against oxidative stress.
Amifostine participates in several chemical reactions that are crucial for its function as a cytoprotective agent:
These reactions underline amifostine's role in protecting healthy tissues while minimizing damage to tumor cells.
The mechanism of action of amifostine primarily revolves around its ability to scavenge free radicals and modulate oxidative stress within cells:
This selective mechanism allows for effective protection against the adverse effects of cancer treatments without compromising the efficacy against tumors.
Amifostine hydrate exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an injectable drug.
Amifostine hydrate has several significant applications in clinical medicine:
Amifostine hydrate is a phosphorylated aminothiol prodrug requiring enzymatic activation for biological activity. Its conversion to the active metabolite WR-1065 (2-[(3-aminopropyl)amino]ethanethiol) is catalyzed by membrane-bound alkaline phosphatase (ALP), which cleaves the phosphate group via dephosphorylation. This reaction occurs preferentially in normal tissues due to their higher ALP activity, elevated pH (7.4–7.8), and robust vascularization. In contrast, neoplastic tissues exhibit lower ALP expression and acidic microenvironments (pH 6.5–7.0), limiting amifostine activation. This differential metabolism results in 50- to 100-fold higher WR-1065 concentrations in normal cells compared to tumors [1] [7] [8].
The activation kinetics are rapid, with amifostine’s plasma half-life being ~8 minutes. WR-1065 readily crosses cell membranes and accumulates intracellularly, where it exerts cytoprotective effects within 30 minutes post-administration. The spatial distribution of ALP thus dictates the tissue-selective biodistribution of WR-1065, forming the biochemical basis for selective cytoprotection [1] [7].
Table 1: Alkaline Phosphatase Activity and WR-1065 Bioaccumulation
Tissue Type | ALP Activity (Units/mg) | WR-1065 Concentration (μM) | Activation Efficiency |
---|---|---|---|
Normal Epithelium | 15.8 ± 2.3 | 950 ± 120 | High |
Skeletal Muscle | 9.2 ± 1.7 | 780 ± 95 | High |
Head/Neck Tumor | 2.1 ± 0.8 | 18 ± 6 | Low |
Lung Carcinoma | 1.7 ± 0.5 | 12 ± 4 | Low |
WR-1065’s cytoprotection stems from two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and modulation of DNA repair pathways. As a thiol compound, WR-1065 donates hydrogen atoms to neutralize free radicals generated by ionizing radiation or chemotherapeutic agents (e.g., cisplatin, cyclophosphamide). It effectively quenches hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and organic peroxides (ROO•), preventing oxidative damage to cellular macromolecules [3] [7].
Beyond radical scavenging, WR-1065 binds to DNA and chromatin, forming thiol-DNA conjugates that shield nucleophilic sites from alkylating agents. It also accelerates DNA repair by:
WR-1065’s modulation of DNA repair is concentration-dependent. At cytoprotective doses (4–6 mM), it enhances error-free repair while inhibiting mutagenic HR pathways, thereby preserving genomic integrity in normal tissues [5] [7].
WR-1065 induces metabolic hypoxia in normal tissues via mitochondrial suppression of oxidative phosphorylation. This occurs through two interconnected pathways:
Tumors derive no cytoprotective benefit from this hypoxia because:
Table 2: Metabolic Effects of WR-1065 in Normal vs. Tumor Tissues
Parameter | Normal Tissues | Tumors |
---|---|---|
Glycolytic Rate Increase | 3.5-fold | ≤1.2-fold |
SOD2 Activity (24h post-treatment) | 2.8-fold ↑ | Unchanged |
Catalase/GPx Activity | Elevated in spleen/pancreas | Unchanged |
Oxygen Consumption (VO₂) | 40% reduction | <10% reduction |
WR-1065 activates p53 via post-translational modifications, leading to p21-mediated cell cycle arrest at the G₁/S checkpoint. In p53-proficient normal cells:
The functional consequences are dual:
Amifostine also downregulates pro-apoptotic p53 targets (BAX, PUMA) while upregulating anti-apoptotic genes (c-MYC). This transcriptional rewiring reinforces cell survival in normal tissues but is abrogated in p53-mutant cancers [6] [7].
Table 3: p53-Dependent Responses to Amifostine
Cell Line/Type | p53 Status | p21 Induction | G₁ Arrest | Apoptosis Inhibition |
---|---|---|---|---|
Normal Fibroblasts | Wild-type | 8-fold ↑ | 88% of cells | 70–80% reduction |
HCT116 Colon Cancer | Wild-type | 6-fold ↑ | 75% of cells | 60% reduction |
HCT116 p53−/− | Null | 2-fold ↑ | <10% of cells | None |
NB4 Myeloid Leukemia | Mutant | None | None | Enhanced |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7